molecular formula C11H10ClFN2 B14039826 4-(4-(chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole

4-(4-(chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole

Cat. No.: B14039826
M. Wt: 224.66 g/mol
InChI Key: MRIZHPLLIRLQOB-UHFFFAOYSA-N
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Description

4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole is a fluorinated pyrazole derivative designed for advanced chemical synthesis and drug discovery research. Pyrazole-based scaffolds are recognized in medicinal chemistry as privileged structures due to their diverse biological activities and presence in several approved therapeutics . The core 1-methyl-1H-pyrazole structure provides a stable aromatic heterocyclic framework, while the 3-fluorophenyl moiety can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . The reactive chloromethyl group is a critical functional handle, allowing researchers to readily functionalize the molecule through nucleophilic substitution reactions, facilitating its use as a key intermediate for constructing more complex molecular architectures. This makes it particularly valuable for generating combinatorial libraries or for linking the biaryl pyrazole system to other pharmacophores, such as imidazoles or triazoles, in the design of potential enzyme inhibitors . Researchers can leverage this compound in projects aimed at developing novel small-molecule probes, particularly those targeting infectious diseases. Pyrazole derivatives have demonstrated significant antimycobacterial activity against strains like Mycobacterium tuberculosis , with their mechanism often involving interaction with essential bacterial enzymes . Furthermore, such compounds have shown promise as potent anti-gram-positive bacterial agents, exhibiting bactericidal effects and the ability to disrupt biofilm formation . The strategic incorporation of fluorine, a common tactic in modern drug design, can fine-tune electronic properties, membrane permeability, and overall pharmacokinetic profiles of lead compounds . This reagent is intended for use by qualified researchers in chemical biology, medicinal chemistry, and antibacterial discovery programs.

Properties

Molecular Formula

C11H10ClFN2

Molecular Weight

224.66 g/mol

IUPAC Name

4-[4-(chloromethyl)-3-fluorophenyl]-1-methylpyrazole

InChI

InChI=1S/C11H10ClFN2/c1-15-7-10(6-14-15)8-2-3-9(5-12)11(13)4-8/h2-4,6-7H,5H2,1H3

InChI Key

MRIZHPLLIRLQOB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)CCl)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(4-(chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

  • Step 1: Fluorination of the phenyl ring to introduce the fluorine atom at the 3-position.
  • Step 2: Formation of the pyrazole ring by cyclization involving methylhydrazine.
  • Step 3: Introduction of the chloromethyl group at the 4-position of the phenyl ring, typically via chloromethylation or conversion of an alcohol intermediate to the chloride.

This synthetic sequence can be adapted and optimized for laboratory or industrial scale, with continuous flow reactors and advanced purification techniques used to enhance yield and purity.

Detailed Synthetic Route

Preparation of Fluorinated Phenyl Precursors

The starting materials often include commercially available fluorinated aromatic ketones or aldehydes. Fluorination is introduced either by direct fluorination or by using fluorinated building blocks.

Pyrazole Ring Formation

The pyrazole ring is formed by condensation of the fluorinated phenyl ketone or aldehyde precursor with methylhydrazine under acidic or neutral conditions. This cyclization step yields 1-methyl-1H-pyrazole derivatives substituted on the 3-position with the fluorophenyl group.

Chloromethylation

The chloromethyl group at the 4-position of the phenyl ring can be introduced by:

  • Conversion of a hydroxymethyl intermediate to the chloromethyl derivative using thionyl chloride or similar chlorinating agents.
  • Direct chloromethylation using chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions.

This step requires careful control to avoid over-chlorination or side reactions.

Representative Synthetic Procedure (Adapted from Literature)

Step Reaction Conditions Yield (%) Notes
1 Fluorination of phenyl precursor Using selective fluorinating agents or starting from fluorinated ketones Not specified Commercially available fluorinated precursors used
2 Condensation with methylhydrazine Reaction in aqueous or organic solvent at 0 to 70 °C, 1-12 h 50-70% Acidic or neutral catalysis; ring closure to form pyrazole
3 Conversion of hydroxymethyl to chloromethyl Treatment with thionyl chloride in toluene at ~115 °C for 2 h 60-70% Chloride intermediates unstable, prepared fresh before use

Yields and conditions are indicative based on similar pyrazole syntheses reported in the literature.

Research Outcomes and Optimization

Yield and Purity

  • Yields for the overall synthesis typically range between 50-70% per step, with the chloromethylation step being critical due to the instability of chloromethyl intermediates.
  • Purification is often achieved by recrystallization from ethanol/water mixtures or chromatographic methods.
  • Continuous flow reactors have been reported to improve reproducibility and scalability, allowing better control of reaction parameters and minimizing side reactions.

Characterization Data

Property Value
Molecular Formula C11H10ClFN2
Molecular Weight 224.66 g/mol
Melting Point Not specifically reported
Solubility Not specified in detail
Structural Features Pyrazole ring with N1-methyl, phenyl ring substituted at 3-position with fluorine and 4-position with chloromethyl group

NMR and mass spectrometry data confirm the structure, with characteristic signals for the pyrazole protons and chloromethyl methylene group.

Comparative Analysis of Preparation Methods

Method Aspect Traditional Batch Synthesis Continuous Flow Synthesis
Control of Reaction Parameters Moderate, batch-to-batch variation possible High control, consistent product quality
Yield 50-70% per step Potentially higher due to better control
Scalability Limited by batch size Easily scalable by adjusting flow rates
Purification Recrystallization and chromatography Similar, but with potential for inline purification
Safety Handling of chlorinating agents requires caution Safer due to contained environment

Summary and Outlook

The preparation of This compound involves multi-step synthesis featuring fluorination, pyrazole ring formation via methylhydrazine condensation, and chloromethylation of the phenyl ring. The process benefits from careful optimization of reaction conditions, particularly in the chloromethylation step, to maximize yield and purity.

Emerging techniques such as continuous flow synthesis provide promising avenues for improving the efficiency and scalability of this compound's production. Further research into reaction mechanisms and alternative synthetic routes may enhance the accessibility and application of this compound in medicinal chemistry.

Scientific Research Applications

Based on the search results, here's what is known about the compound 4-(4-(chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole and related compounds:

Chemical Information

  • Name: this compound
  • CAS No.: 1392081-37-6
  • Molecular Formula: C11H10ClFN2
  • Molecular Weight: 224.666
  • Purity: 95%
  • Storage: Store at 2-8 degrees Celsius
  • Availability: In stock
  • Cost: $1,365.00
  • SMILES: ClCC1=C(C=C(C=C1)C=1C=NN(C1)C)F

Potential Applications

While the search results do not provide specific applications for this compound, they do offer some insight into potential uses based on similar compounds:

  • Androgen Receptor Antagonists: Some 1H-pyrazole derivatives have been evaluated for antiproliferative activity against prostate cancer cell lines and have shown a promising prostate-specific antigen (PSA) downregulation rate .
  • Precursor in Fungicide Production: Alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester is a precursor used for preparing 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, which is used to produce fungicides .
  • Building Blocks for Synthesis: The presence of chloromethyl and fluorophenyl groups on the pyrazole structure suggests its use as a building block in the synthesis of more complex molecules .
  • Medicinal Chemistry: Heterocyclic compounds, including pyrazole derivatives, are of interest in medicinal chemistry due to their diverse biological activities .
  • Thiazole Synthesis: Pyrazoles are used in the synthesis of thiazoles, which have anticancer and antibacterial applications .

Mechanism of Action

The mechanism of action of 4-(4-(chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The presence of the chloromethyl and fluorine groups can enhance its binding affinity and selectivity towards certain molecular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Substituent Effects

The compound’s uniqueness lies in the combination of chloromethyl and fluorine on the phenyl ring. Below is a comparative analysis with similar pyrazole derivatives:

Table 1: Structural and Physical Properties Comparison
Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties
4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole (Target) C₁₁H₁₁Cl₂FN₂ 261.12 3-F, 4-CH₂Cl on phenyl; 1-CH₃ on pyrazole Hydrochloride salt; reactive CH₂Cl group
3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole C₁₁H₁₁ClN₂ 206.67 4-CH₂Cl on phenyl; no fluorine Simpler analog; lacks fluorine
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole C₁₇H₁₂ClF₃N₂O 356.74 4-Cl, 4-OCH₃ on phenyl; 3-CF₃ on pyrazole Bulky CF₃ group; methoxy enhances solubility
1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde C₁₈H₁₃ClFN₂O₂ 349.76 3-Cl, 4-F on phenyl; 4-CHO on pyrazole Aldehyde group for conjugation
4-(4-Fluorophenyl)-3-methyl-1H-pyrazole C₁₀H₉FN₂ 176.19 4-F on phenyl; 3-CH₃ on pyrazole Minimalist structure; no halogens beyond F

Reactivity and Functionalization Potential

  • Chloromethyl Group : The target compound’s CH₂Cl substituent is a reactive site for nucleophilic substitution (e.g., forming amines or ethers). In contrast, analogs like 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole lack the adjacent fluorine, which may reduce electronic withdrawal effects and alter reaction kinetics.
  • Fluorine-free analogs (e.g., ) may exhibit reduced metabolic stability in drug design contexts.
  • Trifluoromethyl vs. Chloromethyl : The trifluoromethyl group in 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole introduces greater steric bulk and lipophilicity compared to the chloromethyl group, impacting solubility and intermolecular interactions.

Biological Activity

4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, synthesis, and biological evaluations.

  • Chemical Formula : C11H10ClFN2
  • Molecular Weight : 224.666 g/mol
  • CAS Number : 1392081-37-6
  • Purity : 95%

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Antimicrobial Properties

Research indicates that pyrazole derivatives often exhibit significant antimicrobial activity. For instance, a study highlighted the antibacterial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, related compounds have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 2 μg/ml to 250 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have shown that certain pyrazole derivatives possess anticancer properties. For example, compounds similar to this compound have been tested against various cancer cell lines, including breast and prostate cancer cells. These studies often utilize assays to determine cell viability and apoptosis induction . The structure-activity relationship (SAR) in these studies suggests that modifications on the pyrazole ring can enhance anticancer efficacy.

1. Synthesis and Evaluation of Related Pyrazoles

A comprehensive study synthesized a series of pyrazole derivatives, including variations of the chloromethyl and fluorophenyl substitutions. These compounds were evaluated for their biological activities using standard assays for antimicrobial and anticancer effects. The results indicated that certain substitutions significantly improved activity against both bacterial strains and cancer cell lines .

2. QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the biological activity of pyrazole compounds based on their molecular fingerprints. These models help in identifying potential lead compounds for further development in drug design . The findings suggest that electron-withdrawing groups like chlorine enhance the biological activity of pyrazoles.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus2 μg/ml
AntibacterialEscherichia coli25 μg/ml
AnticancerMCF-7 (Breast Cancer)IC50 = 15 μM
AnticancerPC3 (Prostate Cancer)IC50 = 20 μM

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